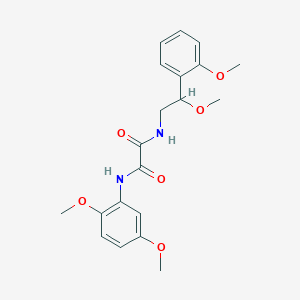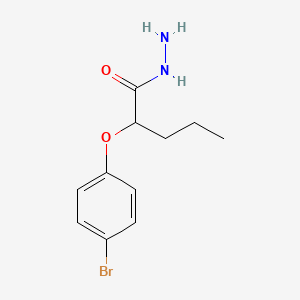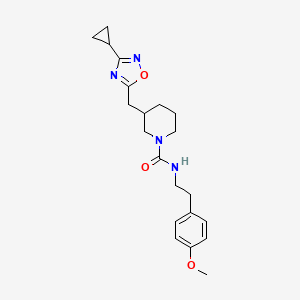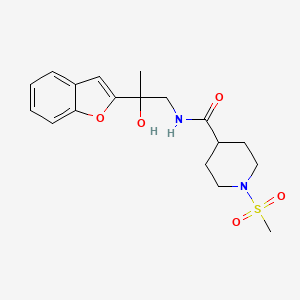
N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide, also known as DOMOX or 2C-G-5, is a synthetic compound that belongs to the phenethylamine class of psychoactive drugs. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist. This compound has gained interest in scientific research due to its potential therapeutic properties and its unique chemical structure.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
A novel synthetic approach has been developed for the synthesis of di- and mono-oxalamides, showcasing the versatility of related compounds in creating new chemical entities. This method is high yielding and simplifies the production of anthranilic acid derivatives and oxalamides, highlighting its importance in the synthesis of complex organic molecules (Mamedov et al., 2016).
Understanding Metabolism
The metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds has been extensively studied, identifying cytochrome P450 enzymes as crucial in their metabolic pathways. These studies contribute to our understanding of how such compounds are processed in biological systems, offering insights that could be relevant for the development of new drugs (Nielsen et al., 2017).
Material Science Applications
Research has also explored the polymerization of related compounds, leading to materials with unique properties such as carbonyl–aromatic π-stacked structures. These findings have implications for developing new materials with potential applications in various industries, from electronics to coatings (Merlani et al., 2015).
Eigenschaften
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-25-13-9-10-17(27-3)15(11-13)22-20(24)19(23)21-12-18(28-4)14-7-5-6-8-16(14)26-2/h5-11,18H,12H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZNLMMRSKENEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxy-7-pyridin-3-yl-9-trifluoromethyl-1H-thieno[2,3-b;4,5-b']dipyridin-2-one](/img/structure/B2375419.png)




![N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2375430.png)



![6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2375434.png)
![Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2375438.png)
![4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2375439.png)